2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-aminopyridine.
Condensation Reaction: The key step involves the condensation of 2-methylquinoline with 4-aminopyridine in the presence of a suitable condensing agent, such as carbodiimide or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of solvents and reagents can also be tailored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or quinoline ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Biological Studies: Researchers study its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agriculture: Quinoline derivatives, including this compound, are explored for their potential as agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, thereby disrupting the growth and proliferation of cancer cells.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription, which can lead to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-methylquinoline: A closely related compound with similar chemical properties but lacking the pyridine and carboxamide functionalities.
4-aminopyridine: A precursor used in the synthesis of the target compound, known for its use in neurological research.
Uniqueness
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide stands out due to its unique combination of the quinoline and pyridine moieties, along with the carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-10-14(13-4-2-3-5-15(13)18-11)16(20)19-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUBSKKHQXPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330188 | |
Record name | 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49819701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1017094-84-6 | |
Record name | 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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